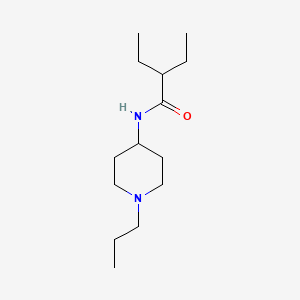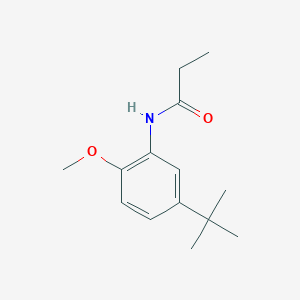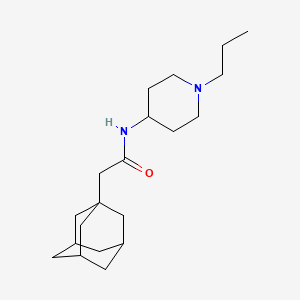
2-ethyl-N-(1-propyl-4-piperidinyl)butanamide
Descripción general
Descripción
2-ethyl-N-(1-propyl-4-piperidinyl)butanamide, commonly known as EPPB, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that belongs to the class of piperidine derivatives and has been extensively studied for its potential applications in various fields.
Mecanismo De Acción
EPPB acts as a selective sigma-1 receptor agonist, which means that it activates the sigma-1 receptor and triggers a cascade of downstream signaling events. The sigma-1 receptor is known to modulate various cellular processes, including calcium signaling, ion channel activity, and neurotransmitter release. By activating the sigma-1 receptor, EPPB can modulate these processes and affect various physiological and pathological conditions.
Biochemical and Physiological Effects:
EPPB has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, ion channel activity, and neurotransmitter release. It has also been shown to have neuroprotective effects and can protect against various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Additionally, EPPB has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for various inflammatory and pain-related conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPPB has several advantages for lab experiments, including its high affinity and selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, EPPB also has some limitations, including its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research on EPPB. One potential direction is the development of EPPB derivatives with improved pharmacokinetic properties and increased selectivity for the sigma-1 receptor. Another direction is the investigation of the potential therapeutic applications of EPPB in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, the role of the sigma-1 receptor in various physiological and pathological processes is still not fully understood, and further research is needed to elucidate its function and potential therapeutic applications.
Conclusion:
In conclusion, EPPB is a synthetic compound that has gained significant attention in the field of scientific research. It is primarily used as a research tool to study the function of the sigma-1 receptor and has potential applications in various fields, including neuroprotection, anti-inflammation, and pain relief. While EPPB has several advantages for lab experiments, further research is needed to optimize its pharmacokinetic properties and investigate its potential therapeutic applications.
Aplicaciones Científicas De Investigación
EPPB has been extensively studied for its potential applications in various fields of scientific research. It is primarily used as a research tool to study the function of the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes. EPPB has been shown to bind to the sigma-1 receptor with high affinity and selectivity, making it an ideal ligand for studying the function of this receptor.
Propiedades
IUPAC Name |
2-ethyl-N-(1-propylpiperidin-4-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-4-9-16-10-7-13(8-11-16)15-14(17)12(5-2)6-3/h12-13H,4-11H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRFPMGQDHGCDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-isoxazolecarboxamide](/img/structure/B4433134.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]piperidine](/img/structure/B4433139.png)

![N-[3-(acetylamino)phenyl]cyclopentanecarboxamide](/img/structure/B4433155.png)
![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B4433166.png)

![N-[2-(3-chlorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4433185.png)

![2-{4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4433213.png)


